molecular formula C4H4BrNO2 B1273690 3-Bromo-5-hydroxymethylisoxazole CAS No. 25742-00-1

3-Bromo-5-hydroxymethylisoxazole

Cat. No.: B1273690
CAS No.: 25742-00-1
M. Wt: 177.98 g/mol
InChI Key: IPMKBMJCEWOFOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxymethylisoxazole typically involves the bromination of 5-hydroxymethylisoxazole. One common method includes the reaction of 5-hydroxymethylisoxazole with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperature and pH to ensure the selective bromination at the desired position on the isoxazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the environmental impact .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
3-Bromo-5-hydroxymethylisoxazole has been investigated for its potential antimicrobial properties. Research indicates that derivatives of isoxazoles exhibit significant activity against various bacterial strains. Specifically, modifications to the isoxazole ring can enhance antimicrobial efficacy, making these compounds valuable in developing new antibiotics .

Anthelmintic Properties
The compound has shown promise as an anthelmintic agent. Studies have demonstrated that certain isoxazole derivatives possess nematocidal activity, making them candidates for treating parasitic infections in both humans and livestock . The mechanism often involves disrupting the metabolic processes of the parasites.

Anti-inflammatory Effects
Compounds related to this compound have been noted for their anti-inflammatory properties. Research has indicated that these compounds can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Agricultural Applications

Fungicidal Activity
this compound derivatives have been identified as effective fungicides. Their ability to inhibit fungal growth makes them suitable for protecting crops from fungal pathogens, thereby enhancing agricultural productivity . For instance, one derivative known as Hymexazol is widely used in agriculture for its phytoregulating activity and effectiveness against specific fungal strains.

Herbicide Development
The versatility of this compound allows it to serve as an intermediate in synthesizing herbicides. Its derivatives can be modified to target specific weed species while minimizing impact on crop plants . This application is crucial in developing sustainable agricultural practices.

Synthetic Applications

Intermediate in Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in creating more complex molecules with biological activity. For example, it can be converted into various functionalized isoxazoles that are useful in pharmaceutical development .

Case Study 1: Antimicrobial Efficacy

A study focusing on the synthesis of this compound derivatives revealed their effectiveness against resistant bacterial strains. The research highlighted the structure-activity relationship (SAR) that guided the design of more potent derivatives .

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this compound showed significant reductions in fungal infections on crops compared to untreated controls. These findings support the compound's potential as a key ingredient in fungicidal formulations .

Biological Activity

3-Bromo-5-hydroxymethylisoxazole is a compound of significant interest in the field of medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C5_5H6_6BrN2_2O
  • Molecular Weight : 177.98 g/mol
  • CAS Number : 25742-00-1

This compound contains a bromine atom and a hydroxymethyl group, which contribute to its reactivity and biological properties. The presence of these functional groups allows for various chemical reactions, including substitution and oxidation reactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. Notably, it has been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme involved in glycolysis. This inhibition triggers autophagy and apoptotic cell death in pancreatic ductal adenocarcinoma cells, suggesting potential applications in cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of metabolic pathways. The compound's inhibition of GAPDH is particularly noteworthy as it disrupts energy metabolism in cancer cells, leading to cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses inhibitory effects against various Gram-positive bacteria, although it is less effective against Gram-negative strains. The minimum inhibitory concentration (MIC) values for different bacterial strains indicate moderate to high antimicrobial activity, suggesting potential applications in treating bacterial infections .

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.1250.25
Listeria monocytogenes0.06251.25

Study on Anticancer Effects

In a study published in Cancer Research, researchers investigated the effects of this compound on pancreatic cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased rates of apoptosis compared to control groups. The study concluded that the compound's mechanism involves targeting metabolic pathways crucial for cancer cell survival.

Study on Antimicrobial Activity

Another study focused on the antimicrobial effects of this compound against various bacterial strains. The agar disk diffusion method revealed that the compound effectively inhibited the growth of several pathogenic bacteria, particularly Listeria monocytogenes and Staphylococcus aureus. The results highlighted its potential as a therapeutic agent in combating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-hydroxymethylisoxazole?

  • Methodological Answer : The synthesis typically involves bromination of hydroxymethylisoxazole precursors. For example, bromine can be introduced via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions. Evidence from analogous isoxazole syntheses suggests that regioselectivity is achieved by optimizing temperature and solvent polarity (e.g., dichloromethane at 0–5°C) . Additionally, hydrazine-mediated cyclization (as seen in benzoxazole derivatives) may be adapted by substituting precursors with hydroxymethyl groups .

Q. How should researchers characterize and confirm the structure of this compound?

  • Methodological Answer : Key characterization techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]+ for C₅H₅BrNO₂: ~207.95) and isotopic patterns matching bromine .
  • Elemental Analysis : Compare experimental vs. calculated values for C, H, N, and Br (e.g., deviations <0.3% indicate purity) .
  • NMR Spectroscopy : ¹H-NMR should show a singlet for the hydroxymethyl group (~4.5 ppm) and deshielded protons adjacent to bromine (~6.5–7.5 ppm) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile) and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation .
  • Storage : Store in a cool, dry place away from oxidizing agents. Brominated compounds may decompose exothermically under heat .
  • Disposal : Follow hazardous waste protocols for halogenated organics, using neutralization or incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance bromine reactivity but may require lower temperatures to avoid side reactions .
  • Catalysis : Lewis acids like FeCl₃ can improve regioselectivity in bromination. For example, a 10 mol% catalyst load increased yields by 15% in analogous isoxazole syntheses .
  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:3) to track intermediate formation and adjust reaction times .

Q. What are the challenges in achieving regioselective bromination of hydroxymethylisoxazole derivatives?

  • Methodological Answer :

  • Steric and Electronic Effects : The hydroxymethyl group directs bromination to the 3-position via electron-donating effects, but competing reactions (e.g., oxidation of -CH₂OH) may occur. Protecting the hydroxymethyl group (e.g., as a silyl ether) prior to bromination can mitigate this .
  • Side Products : Over-bromination or ring-opening can arise with excess Br₂. Stoichiometric control (1.1 equiv Br₂) and inert atmospheres (N₂/Ar) minimize degradation .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Bromine acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Optimize using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C .
  • Nucleophilic Substitution : The C-Br bond undergoes SNAr reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO at 60°C) .
  • Stability Considerations : Bromine’s electronegativity may deactivate the isoxazole ring toward further electrophilic substitution unless activated by electron-donating groups .

Properties

IUPAC Name

(3-bromo-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2/c5-4-1-3(2-7)8-6-4/h1,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMKBMJCEWOFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376821
Record name 3-Bromo-5-hydroxymethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25742-00-1
Record name 3-Bromo-5-hydroxymethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-1,2-oxazol-5-yl)methanol
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